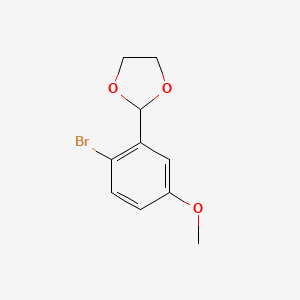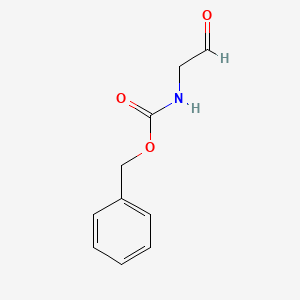
Benzyl (2-oxoethyl)carbamate
Übersicht
Beschreibung
Benzyl (2-oxoethyl)carbamate is a chemical compound that can be synthesized and utilized in various chemical reactions and as an intermediate in the production of pharmaceuticals. It is related to a class of compounds known as carbamates, which are derivatives of carbamic acid and have a wide range of applications in chemistry and biology.
Synthesis Analysis
The synthesis of benzyl (2-oxoethyl)carbamate-related compounds can involve several steps and different starting materials. For instance, N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates can be synthesized from active benzoxazolones and oxazolidinones, respectively, and evaluated as potential drug delivery systems . Another example is the enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as the key step, which is crucial for creating potent CCR2 antagonists . Additionally, lithiated benzyl carbamates have been generated and used in asymmetric synthesis, with quantum chemical investigations providing insight into the equilibrium of diastereomers .
Molecular Structure Analysis
The molecular structure of benzyl (2-oxoethyl)carbamate and its derivatives can be quite complex. For example, the crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate reveals a dihedral angle between the benzyl and carbamate groups and specific hydrogen bonding patterns in the crystal . These structural details are essential for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Benzyl carbamates can participate in various chemical reactions. For instance, they can be used to synthesize benzimidazole derivatives, which have shown potential as antineoplastic and antifilarial agents . Additionally, benzyl carbamates have been involved in Rh(iii)-catalyzed annulation reactions to create benzo[a]carbazoles . The reactivity of carbamoyl derivatives of photolabile benzoins has also been studied, showing that they can generate carbamate anions through photolysis . Moreover, oxime carbamates can release radicals upon UV photolysis, which can then undergo dissociation or cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl (2-oxoethyl)carbamate derivatives are influenced by their molecular structure. For example, the regio-selective synthesis of diversely substituted benzo[a]carbazoles demonstrates good functional group tolerance and high atom-efficiency . The dissociation or cyclization behavior of oxime carbamates upon photolysis indicates their potential as precursors for aminyl and iminyl radicals . Furthermore, the configurationally labile nature of lithiated benzyl carbamates at low temperatures is significant for their use in asymmetric synthesis .
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : “Benzyl (2-oxoethyl)carbamate” is used as an intermediate in the synthesis of peptides and their mimetics and conjugates . Peptides and proteins mediate numerous biological processes, and their synthesis is of great importance to understanding biological functions .
- Methods of Application or Experimental Procedures : The compound is synthesized from the reaction of 2-{2-[((benzyloxy)carbonyl)amino]acetamido}acetic acid and benzotriazole using the Katritzky method . N-(protected α-aminoacyl)benzotriazoles, such as “Benzyl (2-oxoethyl)carbamate”, are efficient intermediates for N- and O-aminoacylation .
- Results or Outcomes : These intermediates are very useful for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity .
Eigenschaften
IUPAC Name |
benzyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNONXQMKXTNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459046 | |
| Record name | benzyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxoethyl)carbamate | |
CAS RN |
67561-03-9 | |
| Record name | benzyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


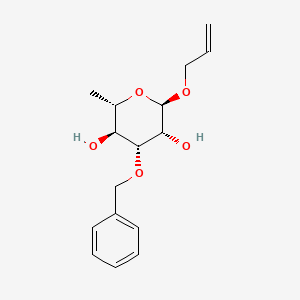
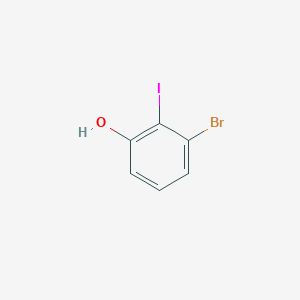
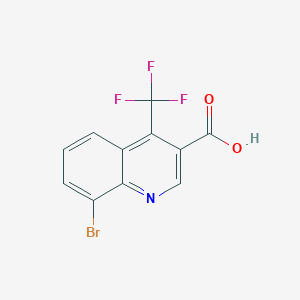

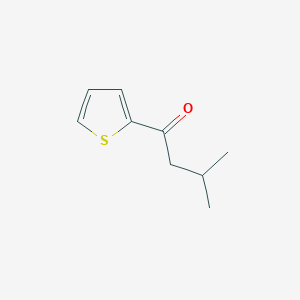
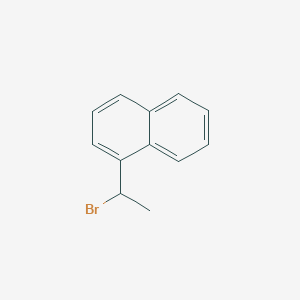
![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
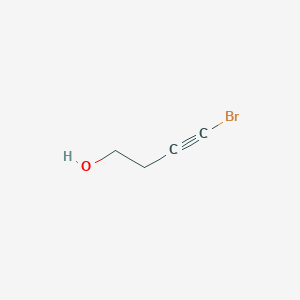
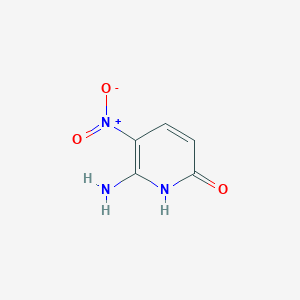
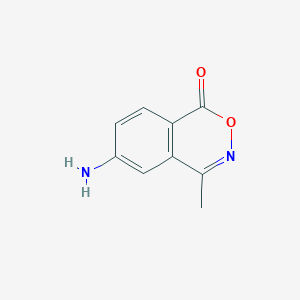
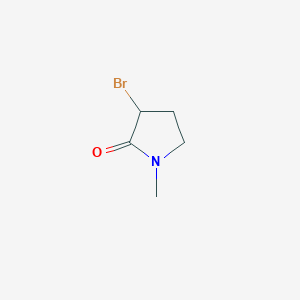
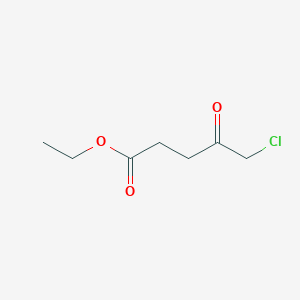
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
